molecular formula C25H20N4O4 B14900748 Parp1/brd4-IN-2

Parp1/brd4-IN-2

Cat. No.: B14900748
M. Wt: 440.4 g/mol
InChI Key: VNFNYBBLPFNLBF-UHFFFAOYSA-N
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Description

Parp1/brd4-IN-2 is a potent and selective inhibitor of both Poly (ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). It has shown significant potential in inhibiting DNA damage repair, arresting the G0/G1 cell cycle transition, and inducing apoptosis. This compound has demonstrated anti-tumor activity in various cancer models, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of Parp1/brd4-IN-2 involves several steps, including the design and evaluation of derivatives. One notable method involves the synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, which have shown potent inhibitory activities against BRD4 . The synthetic route typically includes the preparation of intermediate compounds followed by their coupling and functionalization under specific reaction conditions. Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

Parp1/brd4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives with varying biological activities .

Comparison with Similar Compounds

Parp1/brd4-IN-2 is unique in its dual inhibition of both PARP1 and BRD4, which sets it apart from other compounds that target only one of these proteins. Similar compounds include other PARP inhibitors like Olaparib and BRD4 inhibitors like JQ-1 . this compound’s ability to simultaneously inhibit both targets provides a synergistic effect, enhancing its therapeutic potential .

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

5,7-dimethoxy-2-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C25H20N4O4/c1-32-16-12-20-22(21(13-16)33-2)25(31)27-23(26-20)15-7-5-6-14(10-15)11-19-17-8-3-4-9-18(17)24(30)29-28-19/h3-10,12-13H,11H2,1-2H3,(H,29,30)(H,26,27,31)

InChI Key

VNFNYBBLPFNLBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)NC(=N2)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

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